5-Methylhexanenitrile

Vue d'ensemble

Description

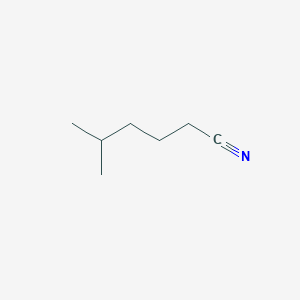

5-Methylhexanenitrile, also known as 4-Methylpentyl cyanide, is an organic compound with the molecular formula C7H13N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Methylhexanenitrile can be synthesized through several methods. One common method involves the reaction of 5-methylhexan-1-ol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 5-methylhexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic dehydration of 5-methylhexanamide. This process typically involves the use of a catalyst such as alumina (Al2O3) at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylhexanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 5-methylhexanoic acid.

Reduction: This compound can be reduced using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) to form 5-methylhexylamine.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed

Hydrolysis: 5-methylhexanoic acid.

Reduction: 5-methylhexylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

1. Organic Synthesis:

5-Methylhexanenitrile serves as an important intermediate in organic synthesis. It can be used to produce various amines and other nitrogen-containing compounds through reactions such as hydrolysis and reduction. The nitrile group can be converted into amines or carboxylic acids, making it a versatile building block in synthetic chemistry.

2. Polymer Production:

The compound is also utilized in the production of specialty polymers. Nitriles can be polymerized to form polyacrylonitrile (PAN), which is used in the manufacture of carbon fibers and other high-performance materials.

Flavoring and Fragrance Industry

1. Flavoring Agent:

In food technology, this compound has been identified among the volatile compounds contributing to the flavor profiles of certain Brassicaceae species, such as wasabi and horseradish. Its presence enhances the pungency and overall sensory experience of these foods .

2. Fragrance Component:

The compound's unique scent properties make it a candidate for use in fragrances and perfumes, where it can contribute to complex aromatic profiles.

Therapeutic Applications

1. Neuroprotective Properties:

Recent studies have explored the neuroprotective effects of compounds similar to this compound in treating neurodegenerative diseases. For instance, research indicated that certain nitriles exhibit protective effects against neural damage induced by neurotoxins, suggesting potential applications in pharmacology .

2. Antioxidant Activity:

Research has highlighted the antioxidant properties of various nitriles, including this compound, which may provide protective effects against oxidative stress-related cellular damage . This property is particularly relevant in developing dietary supplements or functional foods aimed at improving health outcomes.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Synthesis | Intermediate for amines | Used to produce amines and carboxylic acids through hydrolysis and reduction. |

| Polymer Production | Component for polyacrylonitrile | Used in manufacturing high-performance materials like carbon fibers. |

| Flavoring | Enhancer in Brassicaceae species | Contributes to flavor profiles of foods like wasabi and horseradish. |

| Fragrance | Ingredient in perfumes | Adds to complex aromatic profiles in fragrance formulations. |

| Neuroprotection | Potential treatment for neurodegenerative diseases | Exhibits protective effects against neural damage from neurotoxins. |

| Antioxidant Activity | Dietary supplement potential | May help mitigate oxidative stress-related cellular damage. |

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a patent document detailed the neuroprotective effects of several natural compounds isolated from Alpiniae oxyphyllae fructus, including derivatives related to this compound. These compounds were shown to protect neural cells from damage induced by MPP+, indicating their potential therapeutic applications in treating neurodegenerative conditions .

Case Study 2: Flavor Profile Analysis

In a study analyzing volatile components from various Brassicaceae species, this compound was identified as a significant contributor to the characteristic flavors of these plants. The research utilized advanced chromatographic techniques to quantify its presence alongside other volatile compounds, underscoring its importance in food science .

Mécanisme D'action

The mechanism of action of 5-Methylhexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to an amine group through the addition of hydrogen atoms. This process involves the transfer of electrons and protons facilitated by a metal catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hexanenitrile: Similar structure but without the methyl group.

4-Methylpentanenitrile: Similar structure but with the cyano group attached to a different carbon atom.

3-Methylhexanenitrile: Similar structure but with the methyl group on a different carbon atom.

Uniqueness

5-Methylhexanenitrile is unique due to the specific position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in physical and chemical properties compared to its isomers.

Activité Biologique

5-Methylhexanenitrile is a nitrile compound that has garnered attention for its biological activities, particularly in the context of plant biology and potential therapeutic applications. This article explores the biological properties of this compound, including its role in plant defense mechanisms, antioxidant properties, and potential therapeutic implications.

This compound is characterized by its chemical structure, which includes a six-carbon chain with a nitrile functional group. The molecular formula is C7H13N, and it has been identified as a volatile compound in various plant species, particularly within the Brassicaceae family.

Biological Activity

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study assessing the antioxidant capacity of various compounds derived from Brassica fruticulosa, this compound was among the identified volatile compounds contributing to the overall antioxidant profile of the plant extracts. The study utilized several assays, including DPPH scavenging and reducing power tests, to evaluate the antioxidant capacity, reporting an IC50 value that suggests moderate efficacy in scavenging free radicals .

2. Role in Plant Defense

The compound plays a critical role in plant defense mechanisms. In plants like Arabidopsis thaliana, nitriles such as this compound are produced as secondary metabolites that can deter herbivores and pathogens. The presence of myrosinase enzymes facilitates the conversion of glucosinolates into bioactive nitriles upon tissue damage, which can have toxic effects on pests . This mechanism is vital for enhancing plant resilience against biotic stress.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted on extracts from Brassica fruticulosa revealed that this compound contributed to the plant's overall antioxidant capacity. The extracts were analyzed using HPLC-PDA/ESI-MS and SPME-GC/MS techniques to quantify phenolic and volatile compounds. The results showed that this compound had a notable IC50 value in the DPPH assay, indicating its potential as an antioxidant agent .

Case Study 2: Inhibition of Toxoplasma gondii

In pharmacological research, this compound was evaluated for its inhibitory effects on Toxoplasma gondii cathepsin L (TgCPL), a target for treating chronic toxoplasmosis. The compound demonstrated promising potency with an IC50 value reaching as low as 34 nM, suggesting its potential utility in developing therapeutic agents against this parasite . This study highlighted the compound's ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system infections.

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

5-methylhexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIKAJVZUSSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173046 | |

| Record name | 5-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19424-34-1 | |

| Record name | 5-Methylhexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.